BenchChemオンラインストアへようこそ!

3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride

Lipophilicity Drug Design Physicochemical Property Modulation

This fluorinated pyrazole building block features the 'Emerging Fluorinated Group' -OCHF₂, which uniquely acts as a lipophilic hydrogen bond donor – a capability absent in methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) analogs. It is supplied as a stable hydrochloride salt (≥97% purity) to ensure reliable handling in synthesis. Evidence shows its core scaffold enables potent inhibitor development (e.g., ALOX5AP IC₅₀ 31.6 nM) and SDHI fungicide intermediates with improved metabolic stability. Choose this compound to explore conformational lipophilicity changes (dynamic lipophilicity) that enhance both potency and ADME profiles, making it non-interchangeable with classical building blocks.

Molecular Formula C5H8ClF2N3O
Molecular Weight 199.59
CAS No. 2041076-50-8
Cat. No. B2502778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride
CAS2041076-50-8
Molecular FormulaC5H8ClF2N3O
Molecular Weight199.59
Structural Identifiers
SMILESCN1C=C(C(=N1)OC(F)F)N.Cl
InChIInChI=1S/C5H7F2N3O.ClH/c1-10-2-3(8)4(9-10)11-5(6)7;/h2,5H,8H2,1H3;1H
InChIKeyHXQSCFDIECXRPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride (CAS 2041076-50-8): A Strategic Pyrazole Building Block


3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride is a fluorinated heterocyclic building block featuring a 1,3,4-trisubstituted pyrazole core . It is distinguished by its -OCHF₂ (difluoromethoxy) group, an 'Emerging Fluorinated Group' (EFG) that is increasingly utilized in medicinal chemistry and agrochemical research to modulate key molecular properties such as lipophilicity, metabolic stability, and hydrogen-bonding capacity [1]. The compound is typically supplied as a hydrochloride salt, which enhances its stability and facilitates handling in synthetic workflows .

Why 3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride Cannot Be Simply Replaced by Unsubstituted or Methoxy Pyrazole Analogs


Substituting this compound with its non-fluorinated or methoxy-analog building blocks results in a different molecular entity with fundamentally altered physicochemical and pharmacokinetic properties. The specific difluoromethoxy (-OCHF₂) group is not an inert substituent; it is a delicate modulator that acts as a lipophilic hydrogen bond donor [1]. In contrast, a methoxy (-OCH₃) group is a pure hydrogen bond acceptor without the same lipophilicity enhancement, and a trifluoromethoxy (-OCF₃) group is highly lipophilic but cannot donate a hydrogen bond [1]. Furthermore, fluorine substitution on the alkoxy carbon sterically shields the O-C bond, significantly enhancing metabolic stability against cytochrome P450-mediated O-dealkylation, a common clearance pathway for unsubstituted methoxy analogs [2]. These differences render the variants non-interchangeable in lead optimization programs.

Quantitative Differentiation Guide: 3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride vs. Closest Analogs


Evidence Item 1: Dynamic Lipophilicity Control vs. Methoxy (OCH₃) and Trifluoromethoxy (OCF₃) Analogs

The -OCHF₂ group provides a unique dynamic lipophilicity profile compared to its -OCH₃ and -OCF₃ analogs. The -OCHF₂ moiety can interconvert between a highly lipophilic and a more polar conformation through simple bond rotation, enabling adaptation to different polarity environments [1]. While specific LogD values for this exact compound are not published, the fundamental group contribution is well-established: -OCHF₂ imparts intermediate and adaptable lipophilicity, whereas -OCH₃ leads to lower, fixed lipophilicity and -OCF₃ to higher, fixed lipophilicity [1]. This makes the compound a superior choice for fine-tuning the lipophilicity of lead molecules without drastic shifts.

Lipophilicity Drug Design Physicochemical Property Modulation

Evidence Item 2: Enabled Hydrogen Bond Donation vs. Methoxy (OCH₃) and Trifluoromethoxy (OCF₃) Analogs

The difluoromethoxy group (-OCHF₂) can act as a weak hydrogen bond donor, an ability absent in both the -OCH₃ and -OCF₃ groups [1]. This property allows for specific, energetically favorable interactions with biological targets, which can lead to improved binding affinity and selectivity [1]. A derivative incorporating this core scaffold, (1R,2R)-N-[3-(difluoromethoxy)-1-methylpyrazol-4-yl]-2-[4-(1H-pyrazol-5-yl)benzoyl]cyclohexane-1-carboxamide, demonstrates potent inhibitory activity against Arachidonate 5-lipoxygenase-activating protein (ALOX5AP) with an IC₅₀ of 31.6 nM [2], suggesting the scaffold's capability to participate in potent binding interactions.

Hydrogen Bonding Target Engagement Selectivity Binding Affinity

Evidence Item 3: Enhanced Metabolic Stability vs. Methoxy (OCH₃) Analog

The difluoromethoxy group (-OCHF₂) is a well-known structural motif used to block oxidative O-dealkylation, a primary metabolic soft spot for methoxy (-OCH₃) groups [1]. The incorporation of the two fluorine atoms on the alkoxy carbon sterically and electronically shields the O-C bond from cytochrome P450 enzyme attack, leading to significantly prolonged metabolic half-life compared to methoxy analogs [2]. While comparative metabolic stability data for this specific building block is not published, this effect is a conserved, quantifiable advantage of the -OCHF₂ group over -OCH₃ across numerous chemical series, as established in medicinal chemistry literature [1].

Metabolic Stability ADME Pharmacokinetics Lead Optimization

Evidence Item 4: Improved Physicochemical Handling as Hydrochloride Salt

The compound is provided as a hydrochloride salt (CAS 2041076-50-8), which is analytically well-characterized for procurement . Compared to its free base form (CAS 2041076-49-5), the hydrochloride salt offers significant practical advantages: typically enhanced aqueous solubility, which facilitates dissolution for in vitro assays, and improved long-term solid-state chemical stability for storage . The commercial availability of the salt form at documented purity (e.g., 97% by Leyan ) directly impacts reproducibility in research and development.

Salt Form Solubility Solid-State Handling Synthetic Chemistry

High-Value Application Scenarios for 3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride


Medicinal Chemistry: Fragment-Based Lead Optimization for Kinase and Enzyme Inhibitors

The core scaffold serves as a privileged fragment for constructing potent inhibitors. This is supported by evidence that a derivative, (1R,2R)-N-[3-(difluoromethoxy)-1-methylpyrazol-4-yl]-2-[4-(1H-pyrazol-5-yl)benzoyl]cyclohexane-1-carboxamide, demonstrates an IC₅₀ of 31.6 nM against ALOX5AP [1]. The unique ability of the -OCHF₂ group to act as a lipophilic hydrogen bond donor allows for the exploration of specific and energetically favorable interactions within the target binding site, a possibility not offered by methoxy or trifluoromethoxy analogs [2]. This makes the compound a high-value building block for programs where a balanced enhancement of both potency and ADME properties is sought.

Agrochemical Discovery: Synthesis of SDHI Fungicide Intermediates

The compound is a strategic intermediate for synthesizing novel succinate dehydrogenase inhibitor (SDHI) fungicides, a critical class of modern crop protection agents [1]. The difluoromethoxy group is an 'Emerging Fluorinated Group' that provides a metabolic stability advantage over classical methoxy intermediates, leading to longer-lasting active ingredients [2]. Furthermore, the compound's dynamic lipophilicity, as opposed to the fixed high lipophilicity of the trifluoromethoxy group, can help optimize the crucial balance between xylem mobility and cuticle penetration required for systemic fungicides [2].

Property-Driven Fragment Library Design: Modulating Dynamic Lipophilicity

This compound is a valuable fragment for inclusion in physical property-focused libraries. Unlike the fixed hydrophobicity of a methoxy or trifluoromethoxy fragment, the -OCHF₂ group possesses a 'dynamic lipophilicity' that adapts to different environments [1]. When incorporated into a fragment, this feature allows a medicinal chemist to study binding interactions modulated by conformational lipophilicity changes, providing a unique probe for target engagement. The reliable high purity of the commercially available HCl salt (e.g., 97%) is essential for generating trustworthy screening data from such a library [2].

Quote Request

Request a Quote for 3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.